Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by the reaction of an appropriate amine with a β-lactam precursor.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The azetidine ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Azetidine Derivatives: Compounds with the azetidine ring are known for their antimicrobial and anticancer properties.
Ester-Containing Compounds: Esters are common in many biologically active molecules and contribute to the compound’s overall reactivity.
Uniqueness
Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-24-17(23)9-8-16(22)21-11-14(12-21)18-19-15(20-25-18)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCKGQWDZGIAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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